N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide
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Overview
Description
N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide is a useful research compound. Its molecular formula is C31H24BrN3O4 and its molecular weight is 582.454. The purity is usually 95%.
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Scientific Research Applications
Rhodium(II)-Catalyzed Olefination of Tertiary Formamides
Tertiary formamides, when treated with a silylated diazoester in the presence of a rhodium(II) catalyst, undergo olefination to form 3-amino-2-silyloxyacrylates. This reaction demonstrates the potential of using tertiary formamides as precursors in chemical synthesis and the role of rhodium catalysts in facilitating these transformations (Nandra et al., 2005).
Heterocyclic Synthesis
Compounds like 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, used in synthesizing 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, highlight the role of such heterocyclic structures in chemical synthesis. These compounds are synthesized through multi-step reactions involving hydrolytic cleavage or condensation reactions, followed by reactions with benzylthiol or thiophenols (Bol’but et al., 2014).
Synthesis of CCR5 Antagonists
The practical synthesis of CCR5 antagonists, such as 7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, demonstrates the application of complex organic compounds in medicinal chemistry. These processes involve multistep reactions including esterification, intramolecular Claisen type reactions, Suzuki−Miyaura reactions, hydrolysis, and amidation (Ikemoto et al., 2005).
Antimicrobial Activity Studies
The synthesis and assessment of certain compounds, such as substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, for their bactericidal activities against various strains, including MRSA, highlight the relevance of these compounds in antimicrobial research and the development of potential therapeutic agents (Zadrazilova et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl N-[1-[2-(2-bromophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24BrN3O4/c32-25-17-9-7-15-23(25)27(36)19-35-26-18-10-8-16-24(26)28(22-13-5-2-6-14-22)33-29(30(35)37)34-31(38)39-20-21-11-3-1-4-12-21/h1-18,29H,19-20H2,(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEXNZZCIXEUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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